O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate
Description
Properties
Molecular Formula |
C14H21F2NO4 |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
6-O-tert-butyl 7-O-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(19)17-8-13(6-14(15,16)7-13)5-9(17)10(18)20-4/h9H,5-8H2,1-4H3 |
InChI Key |
APCPOGXRCRDLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)OC)CC(C2)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[34]octane-6,7-dicarboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of strong bases, protecting groups, and specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The difluoro groups may enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects .
Comparison with Similar Compounds
Research Findings and Limitations
- Data Gaps: Experimental data on solubility, stability, and reactivity are absent in the provided evidence. Comparative studies with analogues (e.g., fluorinated vs. non-fluorinated spirocycles) are needed.
- Contradictions : lists overlapping CAS numbers, complicating definitive structural assignments. Clarification from primary literature is required.
Biological Activity
O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate (CAS No. 2797494-25-6) is a complex organic compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20F2N2O4, featuring a spirocyclic structure that is characteristic of many bioactive compounds. The presence of fluorine atoms may enhance its lipophilicity and biological activity.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white powder |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Some derivatives of spiro compounds have shown antimicrobial properties, indicating potential applications in treating infections.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study published in RSC Advances detailed the synthesis of related spiro compounds and evaluated their biological activities against various cancer cell lines. While specific data on this compound was not included, the methodologies used provide a framework for future investigations .
- Pharmacological Studies : Research indicated that similar compounds exhibit significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). Further studies are needed to determine if this compound shares these properties.
- Toxicological Assessment : Toxicological evaluations are critical for understanding the safety profile of new compounds. Initial assessments indicate potential skin and eye irritation based on structural analogs .
Comparative Biological Activity Table
Q & A
Basic Questions
Q. What synthetic strategies are employed for the laboratory-scale preparation of O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Core Construction : Build the spirocyclic scaffold via cyclization reactions (e.g., intramolecular nucleophilic substitution) using tert-butyl and methyl ester-protected intermediates .
Fluorination : Introduce difluoro groups using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .
Deprotection/Purification : Remove protecting groups selectively (e.g., tert-butyl with TFA) and purify via recrystallization or preparative HPLC .
- Key Considerations : Monitor reaction progress using TLC and intermediate characterization via NMR to confirm fluorination efficiency.
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- Spectroscopy :
- and NMR to confirm substituent positions and fluorination .
- IR spectroscopy for ester carbonyl validation.
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular ion verification.
- X-ray Crystallography : To resolve spirocyclic conformation ambiguities .
- Table : Common Spectral Benchmarks
| Technique | Expected Data Range | Purpose |
|---|---|---|
| NMR | δ -120 to -150 ppm (CF) | Confirm difluoro group placement |
| HRMS | m/z [M+H]: Calculated ±0.001 | Verify molecular formula |
Q. What stability and storage protocols are critical for maintaining this compound’s reactivity?
- Methodological Answer :
- Storage : Under inert gas (Ar/N) at -20°C to prevent hydrolysis of ester groups .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture or light .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can researchers address discrepancies between observed and computational spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
Multi-Technique Validation : Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap .
Computational Refinement : Perform DFT (Density Functional Theory) calculations (B3LYP/6-311+G(d,p)) to simulate shifts and compare with experimental data .
Crystal Structure Correlation : Use X-ray data to calibrate computational models for spirocyclic strain effects .
- Case Study : A 0.3 ppm deviation in NMR may arise from solvent polarity effects, requiring implicit solvent models in DFT .
Q. What mechanistic insights explain the compound’s reactivity in stereoselective catalytic applications?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation in reactions (e.g., asymmetric alkylation).
- Stereochemical Probes : Introduce isotopic labels (e.g., ) to track spirocyclic core rigidity during catalysis .
- Computational Modeling : Apply molecular docking to predict transition-state geometries influenced by the difluoro moiety .
- Key Finding : The spirocyclic structure imposes torsional constraints, enhancing enantioselectivity in Pd-catalyzed cross-couplings .
Q. How can racemization during synthesis be minimized while retaining functional group compatibility?
- Methodological Answer :
- Low-Temperature Conditions : Conduct reactions below -30°C to reduce epimerization .
- Chiral Additives : Use (R)-BINOL derivatives to stabilize intermediates via hydrogen bonding .
- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to detect early racemization .
Q. What strategies resolve contradictions in thermodynamic stability assessments (e.g., DSC vs. computational predictions)?
- Methodological Answer :
Multi-Method Calibration : Compare DSC (Differential Scanning Calorimetry) data with TGA (Thermogravimetric Analysis) to distinguish melting vs. decomposition events .
Solvent Effects : Account for lattice energy variations in computational models using COSMO-RS (Conductor-like Screening Model for Real Solvents) .
Crystallographic Validation : Correlate crystal packing (from X-ray) with stability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
